molecular formula C24H40N2O4 B14895133 (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)

(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)

Cat. No.: B14895133
M. Wt: 420.6 g/mol
InChI Key: XDYNRPQFSUNLJB-BHDDXSALSA-N
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Description

(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound that features multiple functional groups, including an amide, an amine, an ether, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be approached through a multi-step process:

    Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, functional groups can be introduced through selective reactions.

    Introduction of the amide group: The tert-butyl acetamido group can be introduced via an acylation reaction using tert-butyl acetamide and an appropriate activating agent.

    Addition of the diallylamino group: The diallylamino group can be added through a nucleophilic substitution reaction.

    Ether formation: The pentan-3-yloxy group can be introduced via an etherification reaction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.

    Reduction: Reduction reactions can target the amide and carboxylic acid groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the amine and ether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield a nitroso or nitro compound, while reduction of the carboxylic acid group could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the amide and amine groups suggests it could interact with biological molecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, polymers, and materials. Its unique structure could impart desirable properties to these products.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The amide and amine groups could form hydrogen bonds or electrostatic interactions with biological targets, while the ether and carboxylic acid groups could influence the compound’s solubility and distribution.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the diallylamino group.

    (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(methoxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but has a methoxy group instead of a pentan-3-yloxy group.

Uniqueness

The uniqueness of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diallylamino and pentan-3-yloxy groups distinguishes it from similar compounds, potentially leading to unique reactivity and interactions.

Properties

Molecular Formula

C24H40N2O4

Molecular Weight

420.6 g/mol

IUPAC Name

(3R,4R,5S)-5-[acetyl(tert-butyl)amino]-4-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C24H40N2O4/c1-9-13-25(14-10-2)22-20(26(17(5)27)24(6,7)8)15-18(23(28)29)16-21(22)30-19(11-3)12-4/h9-10,16,19-22H,1-2,11-15H2,3-8H3,(H,28,29)/t20-,21+,22+/m0/s1

InChI Key

XDYNRPQFSUNLJB-BHDDXSALSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O

Origin of Product

United States

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